Superior B1 Receptor Binding Affinity and Selectivity Profile
Lys-[Des-Arg9]Bradykinin TFA exhibits high-affinity binding to the human B1 receptor (Ki = 0.12 nM) and demonstrates exceptional selectivity over the B2 receptor (Ki > 30,000 nM), resulting in a selectivity ratio of >250,000-fold . This level of discrimination is critical for experiments designed to isolate B1R-mediated signaling without confounding B2R activation .
| Evidence Dimension | Binding Affinity (Ki) and B1/B2 Selectivity |
|---|---|
| Target Compound Data | Human B1R Ki = 0.12 nM; Human B2R Ki > 30,000 nM |
| Comparator Or Baseline | Bradykinin (B2R-preferring); [Des-Arg9]-Bradykinin (B1R-selective but no quantitative Ki available in this dataset) |
| Quantified Difference | B1/B2 selectivity ratio > 250,000-fold |
| Conditions | Radioligand binding assays using human recombinant B1 and B2 receptors expressed in HEK293 cells or similar systems. |
Why This Matters
This high selectivity ensures that observed effects are truly mediated by B1 receptors, avoiding off-target activation of the more ubiquitous B2 receptor, which is essential for target validation and mechanistic studies.
